molecular formula C14H12O3 B189102 2,4-Dihydroxy-4'-methylbenzophenone CAS No. 40444-43-7

2,4-Dihydroxy-4'-methylbenzophenone

Cat. No.: B189102
CAS No.: 40444-43-7
M. Wt: 228.24 g/mol
InChI Key: FGCATPMSNCVLQK-UHFFFAOYSA-N
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Description

Contextualization within Benzophenone (B1666685) Chemistry Scholarship

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. This structural motif is prevalent in numerous naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.gov The benzophenone scaffold is considered a ubiquitous and versatile structure in medicinal chemistry, also finding application in the development of synthetic drugs. rsc.orgnih.gov Beyond their medicinal relevance, benzophenones are important as photoinitiators in polymer chemistry and as ingredients in perfumes. researchgate.net

The photochemical properties of benzophenones are particularly noteworthy. Upon excitation with ultraviolet (UV) light, typically around 365 nm, the benzophenone molecule can form a biradicaloid triplet state. acs.org This excited state is capable of abstracting a hydrogen atom from other molecules, leading to the formation of new covalent bonds, a reactivity that is harnessed in various chemical and biological applications. acs.org The diverse functionalities of benzophenones are often tuned by the presence of various substituents on the two aryl rings, such as hydroxyl, alkyl, or alkoxy groups. researchgate.net

Historical Trajectories of Dihydroxybenzophenone (B1166750) Investigations

The study of dihydroxybenzophenones, a subclass of benzophenones bearing two hydroxyl groups, has a long history focused primarily on their synthesis and application as UV absorbers. Historically, the synthesis of compounds like 2,4-dihydroxybenzophenone (B1670367) involved Friedel-Crafts acylation reactions, using reagents such as resorcinol (B1680541) and benzoyl chloride or benzoic acid in the presence of catalysts like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). google.com These early methods were often plagued by low yields and the generation of significant waste. google.com

Over the years, various improvements and alternative synthetic routes have been developed. For instance, processes for producing 2,4-dihydroxybenzophenone from resorcinol and benzotrichloride (B165768) in aqueous or organic solvent systems have been explored to enhance yield and purity. google.comgoogle.com The purification of crude 2,4-dihydroxybenzophenone to remove colored impurities has also been a subject of investigation, with methods involving treatment with sodium hydrosulfite or vacuum distillation being developed. google.com

Research has also extended to other dihydroxybenzophenone isomers and their derivatives. For example, 4,4'-dihydroxybenzophenone (B132225) is a known precursor to high-performance polymers like polyetheretherketone (PEEK). wikipedia.org The synthesis of this compound can be achieved through the Fries rearrangement of p-hydroxyphenylbenzoate. wikipedia.org Similarly, substituted dihydroxybenzophenones, such as 2,2'-dihydroxy-4-methoxybenzophenone, have been synthesized and characterized for their potential use as UV stabilizers. chemicalbook.com These historical investigations into the synthesis, purification, and application of various dihydroxybenzophenones have laid the groundwork for the study of more specific derivatives like 2,4-Dihydroxy-4'-methylbenzophenone.

Current Research Landscape and Future Directions for this compound

Recent research has begun to focus more specifically on this compound, exploring its unique properties and potential applications. The compound, identified by the CAS Registry Number 40444-43-7, has the molecular formula C₁₄H₁₂O₃. nist.gov

Current research highlights its utility as a fine chemical intermediate. lookchem.com Analytical methods for its separation and analysis, such as reverse-phase high-performance liquid chromatography (HPLC), have been developed. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities, suggesting its potential use in pharmaceutical and other high-purity applications. sielc.com

Emerging studies are also investigating the biological activities of this compound. A notable study on 2,4′-Dihydroxybenzophenone (DHP), which is another name for the same compound, has explored its effects on bone metabolism. The research indicated that DHP could stimulate osteoblast differentiation and mineralization, suggesting its potential as a candidate for treating osteoporosis by promoting bone formation through the β-catenin signaling pathway. researchgate.net

Future research on this compound is likely to expand on these initial findings. Further exploration of its biological activities could uncover new therapeutic applications. Optimization of its synthesis and a deeper understanding of its photochemical properties could lead to its use in advanced materials and as a specialized photoinitiator. Moreover, its role as an intermediate in the synthesis of more complex molecules, such as the catechol-O-methyltransferase (COMT) inhibitor 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone used in the treatment of Parkinson's disease, underscores its importance in medicinal chemistry. epo.org

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
IUPAC Name (2,4-Dihydroxyphenyl)(4-methylphenyl)methanone sielc.com
CAS Number 40444-43-7 nist.govsielc.com
Molecular Formula C₁₄H₁₂O₃ nist.gov
Molecular Weight 228.2433 g/mol nist.gov

Interactive Data Table: Properties of Related Benzophenones

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics/ApplicationsSource(s)
2,4-Dihydroxybenzophenone (HO)₂C₆H₃COC₆H₅214.22UV absorber, intermediate. google.comalfa-chemistry.com alfa-chemistry.com
4,4'-Dihydroxybenzophenone (HOC₆H₄)₂CO214.22Precursor to polymers (e.g., PEEK). wikipedia.org wikipedia.org
2,2'-Dihydroxy-4-methoxybenzophenone C₁₄H₁₂O₃228.24UV absorber. chemicalbook.comsigmaaldrich.com chemicalbook.comsigmaaldrich.com
4-Methylbenzophenone C₁₄H₁₂O196.25Used in photopolymerization. sigmaaldrich.com sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dihydroxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCATPMSNCVLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193461
Record name 2,4-Dihydroxy-4'-methylbenzophenone
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40444-43-7
Record name (2,4-Dihydroxyphenyl)(4-methylphenyl)methanone
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Record name 2,4-Dihydroxy-4'-methylbenzophenone
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Record name 2,4-Dihydroxy-4'-methylbenzophenone
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Record name 2,4-dihydroxy-4'-methylbenzophenone
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Record name 2,4-DIHYDROXY-4'-METHYLBENZOPHENONE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzophenone (B1666685) Analogues

The synthesis of benzophenones is most classically achieved via electrophilic aromatic substitution, with subsequent reactions to modify the functional groups.

The Friedel-Crafts acylation is a fundamental and widely employed method for synthesizing benzophenones and their derivatives. vedantu.comiitk.ac.in This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. iitk.ac.in For the synthesis of the benzophenone backbone, benzene (B151609) is typically reacted with benzoyl chloride using a catalyst such as aluminum chloride (AlCl₃). vedantu.com The Lewis acid activates the acyl halide, forming a highly electrophilic acylium ion, which then attacks the nucleophilic aromatic ring. vedantu.com

The versatility of this reaction allows for the synthesis of substituted benzophenones by using appropriately functionalized starting materials. For instance, to produce a hydroxylated and methylated benzophenone, a substituted phenol (B47542) like resorcinol (B1680541) could be acylated with a substituted benzoyl chloride, such as 4-methylbenzoyl chloride. The reaction conditions, particularly the choice of catalyst and solvent, are critical for achieving high yields and regioselectivity. clockss.org Lewis acids like FeCl₃ and ZnCl₂ are also used, sometimes in dual roles as both catalyst and solvent in the form of ionic liquids. researchgate.net

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

Aromatic Substrate Acylating Agent Catalyst Product Reference
Benzene Benzoyl Chloride AlCl₃ Benzophenone vedantu.com
Toluene Benzoyl Chloride FeCl₃ 4-Methylbenzophenone iitk.ac.in
Benzene Carbon Tetrachloride AlCl₃ Benzophenone (via hydrolysis) clockss.org
2(3H)-benzoxazolone Carbon Tetrachloride AlCl₃-DMF 6,6'-Carbonylbis[2(3H)-benzoxazolone] clockss.org

Once the benzophenone core is synthesized, further functionalization can be achieved through reactions involving its substituent groups. For hydroxybenzophenones, esterification is a common strategy to introduce new functionalities. A series of novel benzophenone derivatives have been efficiently synthesized through the simple esterification of a hydroxybenzophenone with an acyl chloride. researchgate.net This reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base, such as triethylamine (B128534) (Et₃N), to neutralize the HCl byproduct. researchgate.net Optimization of reaction conditions, such as the molar ratio of reactants and the choice of base, can lead to excellent product yields. researchgate.net

Beyond esterification, nucleophilic substitution reactions offer another avenue for functionalization. Tandem photoredox and copper catalysis has enabled the cross-coupling of alkyl N-hydroxyphthalimide esters with benzophenone-derived imines, providing a novel route to alkylated amines. nih.gov This method demonstrates the potential for C-N bond formation, expanding the toolkit for creating complex benzophenone derivatives from readily available feedstocks. nih.gov

Tailored Synthesis of 2,4-Dihydroxy-4'-methylbenzophenone

The synthesis of a specifically substituted molecule like this compound requires precise control over reagent selection and reaction conditions. The primary approach involves a Friedel-Crafts acylation between resorcinol and 4-methylbenzoyl chloride. Subsequent modifications, if necessary, must be highly selective.

In molecules with multiple hydroxyl groups, such as 2,4-dihydroxybenzophenone (B1670367), achieving selective functionalization of one hydroxyl group over another is a significant challenge. The O-methylation of 2,4-dihydroxybenzophenone (2,4-DHB) has been studied extensively, as its product, 2-hydroxy-4-methoxybenzophenone, is a widely used UV absorber. mdma.chsci-hub.se

A highly effective and regioselective method employs dimethyl carbonate (DMC), an environmentally benign methylating agent, in a solid/liquid phase transfer catalysis (PTC) system. mdma.chsci-hub.se The combination of potassium carbonate (K₂CO₃) as the base and tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst has been shown to be highly effective, exclusively yielding the 4-O-methylated product, 2-hydroxy-4-methoxybenzophenone. sci-hub.se The reaction proceeds under mild conditions (90-100°C at atmospheric pressure), with the monomethylation occurring preferentially at the 4-position hydroxyl group. mdma.chsci-hub.se Other methods include using methyl iodide or dimethyl sulfate (B86663) with a base. chemicalbook.com This established selectivity is crucial, as it indicates that in a dihydroxybenzophenone (B1166750) system, the 4-position is more reactive towards methylation than the 2-position, which is often sterically hindered and involved in intramolecular hydrogen bonding with the carbonyl group.

Table 2: Catalyst System Optimization for Selective O-Methylation of 2,4-Dihydroxybenzophenone (2,4-DHB) with DMC

Entry Base PTC PTC/2,4-DHB Ratio Yield of 2-hydroxy-4-methoxybenzophenone Reference
1 K₂CO₃ Tetrabutylammonium bromide (TBAB) 0.05 Good sci-hub.se
2 K₂CO₃ Tetrabutylammonium bromide (TBAB) 0.5 Excellent sci-hub.se
3 K₂CO₃ Tetrabutylammonium bromide (TBAB) 1.0 Excellent sci-hub.se
4 K₂CO₃ None - No reaction sci-hub.se
5 None Tetrabutylammonium bromide (TBAB) 1.0 45% sci-hub.se

Data adapted from studies on selective methylation, highlighting the importance of the combined catalyst system. sci-hub.se

The optimization of synthetic routes increasingly focuses on reducing solvent waste, leading to the development of solvent-free reaction systems. For the synthesis of benzophenone derivatives, several solvent-free methods have been reported. One approach involves the use of Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) to catalyze the one-pot Friedländer synthesis of acridones from substituted benzophenones without any solvent. researchgate.netuss.cl

Another innovative solvent-free approach utilizes solid acid catalysts. A bismuth chloride (BiCl₃) catalyst loaded onto montmorillonite (B579905) K10 clay has been shown to be effective for the synthesis of azine derivatives from benzophenone hydrazone by simple physical grinding at room temperature. nih.gov While this specific reaction did not proceed with benzophenone itself due to steric hindrance, the principle demonstrates a viable solvent-free pathway for related transformations. nih.gov Such methods offer significant advantages, including simplified workup procedures, reduced environmental impact, and often, enhanced reaction rates.

Green Chemistry Approaches in Benzophenone Derivative Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.com In the synthesis of benzophenone derivatives, several green strategies have been implemented.

The use of dimethyl carbonate (DMC) as a methylating agent is a prime example of a green alternative to toxic reagents like methyl halides and dimethyl sulfate. mdma.chsci-hub.se Furthermore, the development of solvent-free reaction conditions, as discussed previously, aligns directly with green chemistry goals by minimizing waste. researchgate.netuss.cl

Another approach involves utilizing alternative energy sources. Photoreduction of benzophenone to benzopinacol (B1666686) can be carried out using solar energy, which is a renewable and inexhaustible resource. hilarispublisher.comegrassbcollege.ac.in This reaction proceeds via a free-radical mechanism initiated by the absorption of UV light from the sun. hilarispublisher.comneliti.com

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Detailed experimental ¹H NMR and ¹³C NMR spectral data for 2,4-Dihydroxy-4'-methylbenzophenone are not widely available in published scientific literature. The elucidation of its specific proton environments and complete carbon skeleton awaits further public dissemination of research findings.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Specific, experimentally-derived chemical shift (δ), multiplicity, and coupling constant (J) values for the hydrogen atoms in this compound are not available in the referenced literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

A complete, experimentally-verified peak assignment list for the carbon skeleton of this compound from ¹³C NMR spectroscopy is not present in the available public data.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The infrared spectrum of this compound provides direct evidence for its key functional groups. nist.gov An analysis of the spectrum available from the NIST WebBook reveals characteristic absorption bands that confirm the molecular structure. nist.gov

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations from the two phenolic hydroxyl groups. The presence of a strong, sharp peak around 1630-1650 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the ketone group, a defining feature of benzophenones.

Table 1: Key FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3200-3600 O-H Stretch Phenolic -OH
~3000-3100 C-H Stretch Aromatic C-H
~1630-1650 C=O Stretch Ketone

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Publicly accessible, experimental FT-Raman spectral data specific to this compound could not be located for this analysis. While Raman spectroscopy is complementary to FTIR, providing information on non-polar bonds and symmetric vibrations, specific wavenumber and intensity data for this compound are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural insights from fragmentation patterns. The molecular formula for this compound is C₁₄H₁₂O₃, corresponding to a molecular weight of approximately 228.24 g/mol . nist.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 228. While specific experimental fragmentation data is not available, benzophenones characteristically fragment via alpha-cleavage on either side of the carbonyl group. This would be expected to produce charged fragments corresponding to the p-tolyl group (C₇H₇⁺, m/z 91) and the dihydroxyphenyl group (C₇H₅O₃⁺, m/z 137), as well as fragments resulting from the loss of these moieties from the parent ion.

Electronic Absorption and Optical Spectroscopy of this compound

The electronic absorption and optical properties of this compound are crucial for understanding its interaction with ultraviolet (UV) light, which underpins its application as a UV absorber. Spectroscopic analysis provides insights into the electronic transitions within the molecule and how its structure influences its absorption characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Maxima Determination (λmax)

The UV-Vis absorption spectrum of this compound is characterized by strong absorption in the UV region, which is a hallmark of the benzophenone (B1666685) scaffold. The position of the maximum absorption wavelength (λmax) is a key parameter in determining the effectiveness of a UV absorber for specific applications.

In a study investigating the substituent effects on the ultraviolet absorption properties of 2,4-dihydroxybenzophenone (B1670367) derivatives, the λmax for this compound was determined. The absorption spectra were measured in ethanol, a common solvent for spectroscopic analysis. The study revealed that the introduction of various substituents on the benzophenone backbone influences the electronic distribution and, consequently, the absorption maxima.

For this compound, a specific λmax value has been reported. This value is part of a broader investigation into how different functional groups alter the electronic properties and UV absorption of the parent compound, 2,4-dihydroxybenzophenone. The absorption signals in the range of 322.0–327.4 nm for these types of compounds are attributed to the intramolecular charge transfer band mdpi.com.

CompoundSubstituent at 4'-positionλmax (nm)
2,4-Dihydroxybenzophenone-H322.0
This compound-CH3324.2
2,4-Dihydroxy-4'-ethylbenzophenone-C2H5324.4
2,4-Dihydroxy-4'-chlorobenzophenone-Cl326.5
2,4-Dihydroxy-4'-bromobenzophenone-Br327.4

Analysis of Linear Optical Parameters

For 2,4-dihydroxybenzophenone, the UV-Vis spectrum in methanol (B129727) shows absorption maxima at 242 nm, 290 nm, and 338 nm, with corresponding molar absorptivity (log ε) values of 3.94, 3.96, and 4.12, respectively. These multiple absorption bands are characteristic of the complex electronic transitions within the benzophenone structure.

The refractive index is another critical linear optical parameter. For the parent compound benzophenone, the refractive indices have been determined and can be described by a Sellmeier equation, indicating its potential for nonlinear optical applications. It is expected that the introduction of substituents, such as the hydroxyl and methyl groups in this compound, would modify the refractive index of the material.

The absorption coefficient is directly related to the molar extinction coefficient and the concentration of the compound. The high molar extinction coefficients observed for benzophenones in the UV region signify a high probability of photon absorption, which is a desirable characteristic for a UV absorber. The specific values for this compound are expected to be in a similar range to its parent compound, with slight variations due to the electronic effects of the methyl group.

Optical ParameterValue (for 2,4-dihydroxybenzophenone)Notes
λmax 1242 nmIn methanol
log ε at λmax 13.94In methanol
λmax 2290 nmIn methanol
log ε at λmax 23.96In methanol
λmax 3338 nmIn methanol
log ε at λmax 34.12In methanol

Influence of Substituents on Electronic Absorption Properties

The electronic absorption properties of benzophenones are highly sensitive to the nature and position of substituents on the aromatic rings. The introduction of functional groups can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in the intensity of the absorption.

In the case of this compound, the key substituents are the two hydroxyl (-OH) groups on one phenyl ring and the methyl (-CH3) group on the other.

Hydroxyl Groups (-OH): The hydroxyl groups, particularly the one at the 2-position, are crucial for the UV-absorbing properties of this class of compounds. The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This hydrogen bond is a key factor in the mechanism of UV absorption and subsequent energy dissipation. The hydroxyl groups also act as electron-donating groups through resonance, which can lead to a bathochromic shift of the π → π* transition.

Methyl Group (-CH3): The methyl group at the 4'-position is an electron-donating group through an inductive effect. This electron-donating nature can influence the energy of the electronic transitions. Research has shown that both electron-donating and electron-withdrawing substituents on the benzylidene ring of 2,4-dihydroxybenzophenone can cause a bathochromic shift mdpi.com.

The study on substituted 2,4-dihydroxybenzophenones provides a clear illustration of these effects. The unsubstituted 2,4-dihydroxybenzophenone has a λmax of 322.0 nm. The addition of a methyl group at the 4'-position in this compound results in a bathochromic shift to 324.2 nm. This shift, although modest, demonstrates the electronic influence of the methyl substituent. Other substituents, such as halogens, which are electron-withdrawing, also induce a bathochromic shift, with the effect being more pronounced for heavier halogens. This indicates a complex interplay of inductive and resonance effects in determining the final absorption maximum.

Substituent at 4'-positionλmax (nm)Shift from Unsubstituted (nm)Electronic Effect
-H (Unsubstituted)322.0-Reference
-CH3 (Methyl)324.2+2.2Electron-donating (inductive)
-C2H5 (Ethyl)324.4+2.4Electron-donating (inductive)
-Cl (Chloro)326.5+4.5Electron-withdrawing (inductive), Electron-donating (resonance)
-Br (Bromo)327.4+5.4Electron-withdrawing (inductive), Electron-donating (resonance)

Crystallography and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) Studies

Detailed SC-XRD studies on 2,4-Dihydroxy-4'-methylbenzophenone are required to determine its fundamental crystallographic properties.

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group of this compound is not available in the public domain. This information is fundamental for describing the symmetry of the crystal lattice.

Elucidation of Asymmetric Unit and Molecular Conformation

The composition of the asymmetric unit and the specific molecular conformation, including bond lengths, bond angles, and torsion angles of this compound, remain undetermined without experimental SC-XRD data.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A quantitative analysis of the intermolecular interactions, such as the distances and angles of hydrogen bonds formed by the hydroxyl groups and the nature of any π-π stacking interactions between the aromatic rings, cannot be performed.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

No powder X-ray diffraction patterns for this compound have been found in the searched literature. PXRD is essential for characterizing the crystalline phase of a bulk sample and is often used for phase identification and purity analysis.

Investigation of Polymorphism and Crystallographic Disorder

There are no published studies on the potential polymorphism or crystallographic disorder of this compound. Such studies are crucial for understanding the different solid-state forms the compound might adopt, which can have significant implications for its physical properties.

Chemical Reactivity and Mechanistic Pathways

Oxidation-Reduction Chemistry

The chemical structure of 2,4-Dihydroxy-4'-methylbenzophenone offers two primary sites for redox activity: the reducible carbonyl group and the oxidizable dihydroxyphenyl ring.

Oxidation: The resorcinol (B1680541) (1,3-dihydroxy) moiety makes this part of the molecule susceptible to oxidation. The electrochemical oxidation of related phenolic and hydroquinone (B1673460) compounds proceeds through the formation of phenoxy radicals and phenoxonium ions. beilstein-journals.org In the case of this compound, oxidation would likely initiate on the electron-rich dihydroxy ring. This can lead to the formation of quinone-type structures or, under more aggressive conditions, polymerization or oxidative cleavage of the aromatic ring. nih.gov Studies on the electrochemical degradation of other benzophenone (B1666685) derivatives show that oxidation pathways can include hydroxylation followed by benzene (B151609) ring opening and carboxylation. nih.gov

Reduction: The carbonyl group is the primary site of reduction. Benzophenones are readily reduced to the corresponding secondary alcohols, known as benzhydrols. This transformation can be achieved using common hydride-donating reagents.

Sodium Borohydride (NaBH₄): This is a mild reducing agent capable of selectively reducing aldehydes and ketones. youtube.comquora.com It would reduce the carbonyl of this compound to a hydroxyl group, yielding 2,4-dihydroxy-4'-methylbenzhydrol, without affecting the aromatic rings. pharmaguideline.com

Lithium Aluminium Hydride (LiAlH₄): This is a much stronger reducing agent. libretexts.org While it also reduces ketones to secondary alcohols, it is powerful enough to reduce other functional groups like esters and carboxylic acids. libretexts.orgchemistrysteps.com Like NaBH₄, it does not typically reduce isolated aromatic rings.

The general mechanism for this reduction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated (typically during an aqueous workup step) to give the final alcohol product. libretexts.org

Structure-Activity Relationship (SAR) Studies for Functional Modifications

The chemical reactivity and photophysical properties of benzophenone derivatives are highly dependent on the nature and position of substituents on the aromatic rings.

The hydroxyl group at the C2 (ortho) position is particularly significant. It forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This structural feature is crucial for the function of 2,4-dihydroxybenzophenone (B1670367) derivatives as UV absorbers. Upon absorbing UV radiation, the molecule undergoes rapid excited-state intramolecular proton transfer (ESIPT), which provides an efficient, non-destructive pathway to dissipate the absorbed energy as heat, thereby preventing photochemical degradation of the material it is designed to protect.

Substituents on the second phenyl ring (the 4'-position in this case) also modulate the electronic properties of the molecule. A study on various substituents on the 4'-position of a 2,4-dihydroxybenzophenone core demonstrated a clear effect on the maximum UV absorption wavelength (λmax). mdpi.com Both electron-donating and electron-withdrawing groups were found to cause a bathochromic (red) shift in λmax compared to the unsubstituted parent compound. mdpi.com The methyl group (-CH₃) in this compound is a weak electron-donating group, which influences the energy of the π→π* transitions in the molecule.

Table 2: Effect of 4'-Substituent on the Maximum Absorption Wavelength (λmax) of 2,4-Dihydroxybenzophenone Derivatives mdpi.com
Substituent at 4'-Positionλmax (nm)Shift from Unsubstituted (nm)Substituent Type
-H (Hydrogen)322.0-Neutral
-CH₃ (Methyl)324.4+2.4Electron-Donating (Weak)
-C₂H₅ (Ethyl)324.8+2.8Electron-Donating (Weak)
-OCH₃ (Methoxy)326.6+4.6Electron-Donating (Strong)
-Cl (Chloro)325.8+3.8Electron-Withdrawing (Halogen)
-Br (Bromo)327.4+5.4Electron-Withdrawing (Halogen)

This data illustrates that modifying the functional groups on the benzophenone scaffold allows for the fine-tuning of its properties, a fundamental principle in the design of specialized molecules like UV stabilizers and photosensitizers.

Coordination Chemistry of Dihydroxybenzophenone Ligands

Synthesis of Transition Metal Complexes with Dihydroxybenzophenone (B1166750) Analogues

The synthesis of transition metal complexes involving dihydroxybenzophenone analogues, particularly Schiff bases derived from them, is a well-established area of research. These Schiff base ligands are typically prepared through the condensation reaction of a dihydroxybenzophenone, such as 2,4-dihydroxybenzophenone (B1670367), with a primary amine.

The general synthetic route for the metal complexes involves the reaction of the dihydroxybenzophenone-based ligand with a suitable metal salt in an alcoholic medium. researchgate.net For instance, complexes of Mn(II), Cu(II), and Ni(II) have been synthesized using a Schiff base ligand derived from the condensation of 2,4-dihydroxybenzophenone with ethylenediamine. researchgate.net The process typically involves adding an ethanolic solution of the Schiff base dropwise to a boiling ethanolic solution of the respective metal(II) salt, followed by refluxing the mixture for a couple of hours. researchgate.net The resulting complexes, which often precipitate upon cooling, can then be filtered, washed with solvents like ethanol, acetone, or ether, and dried. researchgate.net The yields for these complexes are generally moderate, ranging from 29% to 41%. researchgate.net

Similarly, complexes of Cu(II), Ni(II), and Zn(II) have been prepared with a Schiff base synthesized by condensing 2,4-dihydroxybenzaldehyde (B120756) with α-naphthylamine. sbmu.ac.irsbmu.ac.ir The preparation involves mixing hot ethanolic solutions of the ligand and the corresponding metal acetate (B1210297) in a 1:1 molar ratio and heating the mixture for an hour to precipitate the complex. sbmu.ac.ir

The synthesis of these complexes can be summarized in the following general reactions:

Ligand Synthesis: Aldehyde/Ketone + Amine → Schiff Base Ligand + H₂O researchgate.net

Complexation: Schiff Base Ligand + Metal Salt → Metal Complex researchgate.net

A variety of divalent transition metal ions have been used to synthesize these complexes, including Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.netconsensus.app

Table 1: Examples of Synthesized Transition Metal Complexes with Dihydroxybenzophenone Derivatives

Metal Ion Ligand Derivative Molar Ratio (Metal:Ligand) Solvent Synthesis Condition Reference
Mn(II), Cu(II), Ni(II) Schiff base of 2,4-dihydroxybenzophenone and ethylenediamine 1:1 Ethanol Reflux for 2 hours researchgate.net
Cu(II), Ni(II), Zn(II) Schiff base of 2,4-dihydroxybenzaldehyde and α-naphthylamine 1:1 Ethanol Heating for 1 hour sbmu.ac.irsbmu.ac.ir

Spectroscopic and Structural Characterization of Metal Chelates

The characterization of metal chelates derived from dihydroxybenzophenone ligands is crucial for understanding their structure and properties. A combination of spectroscopic techniques and physical measurements is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. In the case of Schiff base ligands derived from 2,4-dihydroxybenzophenone, the IR spectrum of the free ligand shows a characteristic band for the azomethine group (C=N). researchgate.net Upon complexation, this band shifts, typically to lower frequencies, indicating the coordination of the azomethine nitrogen to the metal ion. researchgate.netresearchgate.net Furthermore, the participation of the phenolic hydroxyl group in chelation is confirmed by changes in the corresponding vibrational bands. researchgate.net

Electronic (UV-Visible) Spectroscopy: The electronic spectra of these complexes provide valuable information about the geometry of the metal center. For example, UV-Visible spectral data have been used to suggest a square-planar geometry for Cu(II) and Ni(II) complexes and a tetrahedral geometry for Zn(II) complexes derived from a 2,4-dihydroxybenzaldehyde Schiff base. sbmu.ac.irsbmu.ac.ir The analysis of d-d transitions helps in assigning the coordination environment around the central metal ion. semanticscholar.org

Magnetic Susceptibility and Molar Conductance: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which in turn helps to elucidate their geometry. For instance, octahedral geometries have been proposed for Mn(II), Cu(II), and Ni(II) complexes based on their electronic spectra. researchgate.net Molar conductance measurements in various solvents are used to determine the electrolytic nature of the complexes. Low conductivity values typically indicate that the complexes are non-electrolytes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes, such as those of Zn(II). sbmu.ac.irnih.gov

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to determine the presence of coordinated or hydrated water molecules. researchgate.netmtu.edu Thermal analyses have shown that many polymeric complexes derived from dihydroxybenzophenones possess good thermal stability. consensus.appresearchgate.net

Table 2: Spectroscopic Data and Physical Properties of Representative Metal Complexes

Complex ν(C=N) cm⁻¹ (Ligand) ν(C=N) cm⁻¹ (Complex) Geometry Molar Conductance (Scm²mol⁻¹) Reference
Mn(II) Schiff Base 1635 1530-1630 Octahedral 5.80 x 10⁻³ - 44.30 x 10⁻³ researchgate.net
Cu(II) Schiff Base 1635 1530-1630 Octahedral 5.80 x 10⁻³ - 44.30 x 10⁻³ researchgate.net
Ni(II) Schiff Base 1635 1530-1630 Octahedral 5.80 x 10⁻³ - 44.30 x 10⁻³ researchgate.net
Cu(II) Schiff Base Not specified Not specified Square-planar Not specified sbmu.ac.irsbmu.ac.ir

Elucidation of Coordination Modes and Geometrical Configurations

Dihydroxybenzophenone and its derivatives, especially Schiff bases, are versatile ligands capable of different coordination modes. The hydroxyl and carbonyl groups of the benzophenone (B1666685) moiety are primary coordination sites. In Schiff base derivatives, the imine (azomethine) nitrogen atom provides an additional coordination site.

These ligands can act as bidentate or tridentate chelating agents. researchgate.netnih.gov For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been shown to act as N₂O₂ type tetradentate ligands. sbmu.ac.irsbmu.ac.ir Coordination typically occurs through the phenolate (B1203915) oxygen, the azomethine nitrogen, and in some cases, the carbonyl oxygen. The formation of stable five- or six-membered chelate rings is a common feature of these complexes.

The coordination number and the nature of the metal ion play a crucial role in determining the final geometry of the complex. The most common coordination geometries observed are octahedral, square planar, and tetrahedral. iitk.ac.in

Octahedral geometry is often found for complexes of Co(II) and Ni(II), as well as some Cu(II) and Mn(II) complexes. researchgate.netresearchgate.netsemanticscholar.org

Square planar geometry is frequently observed for Cu(II) and Ni(II) complexes. sbmu.ac.irsbmu.ac.ir

Tetrahedral geometry is typical for Zn(II) complexes. sbmu.ac.irsbmu.ac.irresearchgate.net

For example, in polychelates formed between poly[(2,4-dihydroxy benzophenone)butylene] and various transition metals, the stereochemistry was determined to be square-planar for the Cu(II) polychelate, tetrahedral for Zn(II), and octahedral for Ni(II) and Co(II). researchgate.net

Research on Polymeric Metal Complexes Derived from Dihydroxybenzophenones

Polymeric metal complexes, or polychelates, derived from dihydroxybenzophenones represent an important subclass of coordination polymers. These materials are synthesized by reacting a polymeric ligand containing dihydroxybenzophenone units with metal ions, or by the polycondensation of a dihydroxybenzophenone monomer with a metal ion and another linker molecule.

For example, the polymeric ligand poly[(2,4-dihydroxy benzophenone)butylene] forms 1:2 metal-ligand complexes with Ni(II), Co(II), Cu(II), and Zn(II). researchgate.net These polymeric complexes are often insoluble in common organic solvents and exhibit high thermal stability. researchgate.net X-ray diffraction (XRD) studies on such polychelates have revealed a highly crystalline nature. consensus.appresearchgate.net

The synthesis of polymeric metal complexes of divalent transition metal ions (Cu(II), Ni(II), Co(II), Cd(II), Mn(II), Ca(II), and Zn(II)) with ligands derived from 2,4-dihydroxybenzophenone has been reported. consensus.appresearchgate.net These materials were characterized by various techniques including FT-IR, NMR, TGA, DSC, and XRD. consensus.appresearchgate.net Research has shown that these polymeric complexes can be catalytically active. For instance, a Cu(II) polymeric complex demonstrated activity in the oxidation of benzaldehyde (B42025) and its derivatives to the corresponding carboxylic acids with 100% selectivity. consensus.appresearchgate.net

The field of polymeric ultraviolet (UV) absorbers also utilizes dihydroxybenzophenone derivatives. For instance, polymers of 2,4-dihydroxy-4'-vinylbenzophenone have been synthesized as new polymeric UV absorbers. acs.org The incorporation of the benzophenone moiety into a polymer backbone can enhance stability and prevent migration issues associated with small-molecule additives.

Advanced Applications in Materials Science Research

Photostabilization and UV Absorption in Polymer Systems

The utility of 2,4-Dihydroxy-4'-methylbenzophenone as a UV stabilizer is critical for preventing the degradation of polymers exposed to sunlight. Polymer degradation involves undesirable changes like discoloration, embrittlement, and loss of mechanical strength, initiated by the energy from UV radiation.

Derivatives of 2-hydroxybenzophenone, including this compound, function as effective UV absorbers through a photophysical mechanism that converts harmful UV energy into harmless thermal energy. longchangchemical.com The key to this process is the presence of a hydroxyl group in the ortho position relative to the carbonyl group.

The primary mechanism involves the following steps:

UV Absorption and Excitation: The molecule absorbs photons in the UV range (typically 290-400 nm), which elevates it to an excited singlet state. longchangchemical.com

Intramolecular Proton Transfer: A crucial feature of this class of compounds is an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. longchangchemical.com Upon excitation, a rapid and reversible intramolecular proton transfer occurs, leading to the formation of a transient enol-quinone structure. longchangchemical.com

Energy Dissipation: The excited-state keto-enol tautomer undergoes non-radiative decay back to its ground state, dissipating the absorbed energy as heat. longchangchemical.com

Reversion to Ground State: The molecule then reverts to its original keto form, ready to absorb another UV photon. This rapid and efficient cycle of absorption and dissipation protects the polymer matrix from photodegradation. canada.ca

The substitution on the benzophenone (B1666685) structure, such as the 4'-methyl group, can influence the molecule's UV absorption characteristics. Studies on various 2,4-dihydroxy dibenzophenone derivatives have shown that substituents on the second phenyl ring can cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax). nih.govmdpi.com This allows for the tuning of the UV absorber to protect against specific ranges of UV radiation.

Table 1: Effect of 4'-Substituent on the Maximum UV Absorption Wavelength (λmax) of 2,4-Dihydroxybenzophenone (B1670367) Derivatives in Ethanol.
Substituent at 4'-positionλmax (nm)
-H (2,4-Dihydroxybenzophenone)322.0
-CH3 (Methyl)324.2
-C2H5 (Ethyl)324.6
-Cl (Chloro)325.8
-Br (Bromo)327.4

Data sourced from a study on substituted 2,4-dihydroxy dibenzophenones. nih.govmdpi.com

For a UV stabilizer to be effective, it must be well-integrated and compatible with the host polymer. Good compatibility ensures that the stabilizer is evenly distributed throughout the polymer matrix and prevents issues like leaching or migration to the surface over time. Benzophenone derivatives are known for their good compatibility with a wide range of polymers. google.com

The 4'-methyl group on this compound can enhance its compatibility with non-polar polymers, such as polyolefins (polyethylene, polypropylene), due to its hydrophobic nature. Research has shown good compatibility of similar benzophenone UV absorbers with various plastics, including:

Polyethylene (PE)

Polypropylene (PP) google.com

Polyvinyl Chloride (PVC) google.com

Polystyrene (PS) google.com

Polycarbonates (PC) google.com

The introduction of functional groups onto the benzophenone skeleton can improve compatibility and reduce migration. researchgate.net For instance, modifying the structure can limit the tendency of the molecule to be extracted from the cured material, a known issue with simpler benzophenone compounds. sci-hub.se

Photoinitiation in Polymerization Processes

Beyond its protective role, this compound can also act as a photoinitiator, a substance that generates reactive species (typically free radicals) upon exposure to UV light to initiate a polymerization reaction. This is the fundamental principle behind UV-curable coatings, inks, and adhesives. nih.gov

Benzophenone and its derivatives, including this compound, are classified as Type II photoinitiators. polymerinnovationblog.comsellchems.com Unlike Type I photoinitiators that undergo direct fragmentation upon UV absorption, Type II initiators require a second molecule, known as a co-initiator or synergist, to generate radicals. sigmaaldrich.com The most common co-initiators are tertiary amines.

The mechanism proceeds as follows:

Photoexcitation: The benzophenone molecule absorbs a UV photon and is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a more stable, longer-lived excited triplet state (T₁) through intersystem crossing. researchgate.net

Hydrogen Abstraction/Electron Transfer: The excited triplet-state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This process is more accurately described as an initial electron transfer from the amine to the excited benzophenone, forming a radical ion pair. researchgate.net

Proton Transfer: A subsequent proton transfer from the α-carbon of the amine radical cation to the benzophenone radical anion occurs. researchgate.net

Radical Formation: This two-step process results in the formation of two radicals: a ketyl radical (from the benzophenone) and an α-aminoalkyl radical (from the amine). researchgate.net The α-aminoalkyl radical is highly reactive and is the primary species that initiates the polymerization of monomers, such as acrylates. researchgate.net

The performance of a photoinitiator in a UV-curable system is evaluated by metrics such as the rate of polymerization and the final conversion of monomer to polymer. Benzophenone-based systems are widely used in industrial applications for their effectiveness, particularly in promoting good surface cure. sci-hub.se

The efficiency of photoinitiation can be influenced by the structure of the benzophenone derivative and the concentration of both the initiator and co-initiator. Studies comparing different benzophenone derivatives have shown that modifications to the core structure can lead to more effective photoinitiation than the parent benzophenone molecule. For example, polymeric benzophenone photoinitiators have demonstrated higher efficiency in the photopolymerization of acrylates. researchgate.net

Table 2: Comparative Performance of Benzophenone (BP) and a Derivative Photoinitiator (DABP) in the UV Curing of Tripropyleneglycol Diacrylate (TPGDA).
Photoinitiator SystemConcentration (wt.%)Final Monomer Conversion (%)Polymerization Rate (relative)
Benzophenone (BP)0.5~58Lower
4,4'-Diacryloyloxybenzophenone (DABP)0.5~70Higher

Data adapted from a study on copolymerizable photoinitiators, demonstrating that derivatives can offer improved performance over standard benzophenone. sci-hub.se The performance of this compound is expected to be comparable to other Type II benzophenone initiators, providing efficient radical generation for curing applications in varnishes, coatings, and inks. sellchems.com

Catalytic Applications of Dihydroxybenzophenone (B1166750) Derivatives

While the primary applications of this compound in materials science are as a photostabilizer and photoinitiator, research has explored the use of benzophenone derivatives in promoting specific chemical reactions, indicating a potential catalytic or mediating role.

One such application is in benzophenone-promoted desulfonylative borylation reactions. In a study published in The Journal of Organic Chemistry, benzophenone was used to promote the reaction between N-heteroaryl sulfones and N-heterocyclic carbene borane. acs.org This process facilitates the formation of a carbon-boron bond, which is a valuable transformation in organic synthesis for creating complex molecules. While this specific example does not use a dihydroxy derivative directly and is more in the realm of synthetic chemistry, it highlights the ability of the benzophenone scaffold to mediate complex chemical transformations under photo-irradiation, suggesting a potential avenue for future research into catalytic applications in polymer synthesis or modification. The development of polymeric materials derived from dihydroxybenzophenones, such as certain polyesters, is also an active area of research, although this involves using the molecule as a monomer rather than a catalyst. bohrium.com

Catalysis in Organic Synthesis

In the realm of organic synthesis, benzophenones are not typically employed as traditional catalysts but are well-established as highly effective Type II photoinitiators or photosensitizers, which function as photocatalysts. riverlandtrading.comsellchems.comsmolecule.com This process is fundamental to UV-curing technologies used in inks, coatings, and adhesives. riverlandtrading.comsellchems.com

The mechanism of action involves the benzophenone molecule absorbing UV light, which promotes it to an electronically excited triplet state. In this high-energy state, it can act as a potent hydrogen atom abstractor. beilstein-journals.org It typically abstracts a hydrogen atom from a synergist molecule, often a tertiary amine, generating free radicals. These radicals then initiate a polymerization chain reaction, leading to the rapid curing or hardening of a liquid monomer/oligomer mixture. riverlandtrading.comresearchgate.net Benzophenone itself has been demonstrated as a cost-effective and efficient photosensitizer for specific photocatalytic reactions, such as in the synthesis of dimethyl cubane-1,4-dicarboxylate. chemrxiv.org

While this photocatalytic role is a cornerstone of benzophenone chemistry, specific research detailing this compound as a catalyst in broader organic synthesis remains a developing area. Its specific substitution pattern may influence its photochemical properties, such as absorption wavelengths and the efficiency of intersystem crossing to the reactive triplet state, suggesting a potential for tailored applications. chemrxiv.org

Exploration in Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. The application of benzophenone derivatives in this context is an area of active research, particularly for environmental remediation.

Studies have successfully utilized heterogeneous photocatalysis for the degradation of benzophenone-related contaminants. For instance, Benzophenone-3, a common UV filter, has been effectively removed from aqueous solutions using titanium dioxide (TiO2) as a heterogeneous photocatalyst under solar irradiation. researchgate.net In such systems, the semiconductor (TiO2) absorbs photons and generates electron-hole pairs, which produce highly reactive oxygen species that degrade the pollutant. While the benzophenone derivative is the target rather than the catalyst in this case, the research highlights the synergy between UV-absorbing compounds and heterogeneous catalytic systems.

Immobilizing benzophenone-based photosensitizers onto solid supports is a strategy to create recoverable heterogeneous photocatalysts. This approach could translate their efficiency in homogeneous systems to more industrially viable processes, although specific applications involving this compound are not yet widely reported in scientific literature.

Methodological Advancements in Analytical Chemistry

The increasing use of benzophenones in consumer and industrial products has necessitated the development of highly sensitive and specific analytical methods to monitor their presence in various matrices, from food products to environmental and biological samples.

Development of Multi-Residue Analytical Techniques for Benzophenone Detection

Benzophenone derivatives often occur as a mixture in commercial products and environmental samples. mdpi.commdpi.com For example, printing inks on food packaging may contain benzophenone, 4-methylbenzophenone, and other related photoinitiators, all of which can potentially migrate into the foodstuff. mdpi.comnih.govresearchgate.net This co-occurrence drives the need for multi-residue analytical techniques capable of simultaneously identifying and quantifying a wide range of these compounds.

To handle complex sample matrices like cereals, sludge, or fish, significant advancements have been made in sample preparation. mdpi.com Modern techniques are designed to be Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). mdpi.comthermofisher.comthermofisher.com The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup, which uses sorbents to remove interfering matrix components like fats and pigments. thermofisher.comthermofisher.com Another streamlined approach is the Fast Pesticide Extraction (FaPEx) method, which uses pre-filled cartridges to simplify and accelerate the extraction process. nih.gov These methods provide clean extracts suitable for sensitive instrumental analysis, enabling the reliable detection of multiple benzophenone residues in a single run. thermofisher.comnih.gov

Application of Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)

Among the instrumental techniques available, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for the trace analysis of benzophenone derivatives. mdpi.comnih.govccspublishing.org.cn This method offers an exceptional combination of speed, sensitivity, and selectivity.

The UHPLC system uses columns with small particle sizes (typically under 2 µm) to achieve rapid and highly efficient chromatographic separation of the target analytes from other compounds in the extract. nih.gov Following separation, the compounds enter the tandem mass spectrometer. The first quadrupole of the mass spectrometer isolates a specific precursor ion (the molecular ion of the target analyte), which is then fragmented in a collision cell. The second quadrupole isolates a specific, characteristic fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits, often in the nanogram per gram (ng/g) or even lower range. nih.govccspublishing.org.cnresearchgate.net

The performance of UHPLC-MS/MS methods for benzophenone analysis is rigorously validated to ensure accuracy and reliability. Key validation parameters from representative studies are summarized in the table below.

Analyte(s)MatrixLinearity (R²)Limit of Detection (LOD) (ng/g)Recovery (%)Reference
10 Benzophenones (including 4-MBP)Breakfast Cereal> 0.9980.001–0.28979–121 nih.gov
10 Benzophenones (including BP-1)Packaged Cereal Foods≥ 0.9950.02–4.2Not Reported mdpi.com
6 Benzophenones (including BP-1)Human UrineNot Reported0.03-0.17 (ng/mL)94–106 nih.gov

Future Research Perspectives

Uncharted Reactivity and Novel Synthetic Routes

While the synthesis of 2,4-Dihydroxy-4'-methylbenzophenone is established, researchers are actively exploring new and more efficient synthetic methodologies. A significant area of interest lies in the development of novel synthetic routes that offer improved yields, reduced environmental impact, and greater cost-effectiveness. researchgate.net For instance, the use of environmentally friendly solvents and catalysts in the synthesis of benzophenone (B1666685) derivatives is a key focus. mdpi.com

Furthermore, investigations into the uncharted reactivity of the this compound scaffold are underway. nih.gov By exploring its reactions with a wider range of chemical partners, scientists aim to create new derivatives with unique properties. This includes the synthesis of novel benzophenone-derived 1,2,3-triazoles through Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reactions. researchgate.net Such explorations could lead to the discovery of compounds with enhanced biological activities or novel material properties.

Rational Design Principles for Enhanced Functionality

A major thrust in current research is the rational design of new derivatives of this compound with enhanced functionalities. bohrium.comresearchgate.net This approach involves making targeted modifications to the core structure to improve specific properties, such as ultraviolet (UV) absorption, biological activity, or performance in various applications. bohrium.comresearchgate.net

For example, researchers are designing novel benzophenone derivatives with stronger UV absorption capacities, lower skin permeability, and reduced toxicity for use in sunscreens and other photoprotective materials. bohrium.comresearchgate.net This involves the strategic placement of different substituent groups on the benzophenone backbone to fine-tune its electronic and steric properties. mdpi.com The introduction of hydroxyl and methoxy (B1213986) groups, for instance, has been shown to influence the compound's estrogenic activity. niph.go.jp

The following table summarizes the design and enhanced properties of some novel benzophenone derivatives:

Derivative TypeDesign StrategyEnhanced FunctionalityPotential ApplicationReference
Benzophenone-Thiazole DerivativesCondensation of the acid analogue of benzophenone with 2-aminothiazole (B372263) derivatives.Inhibition of Vascular Endothelial Growth Factor-A (VEGF-A).Anti-angiogenesis therapies. nih.gov
Benzophenone-Triphenylamine HybridsCombination of benzophenone and triphenylamine (B166846) structures.Versatile photoinitiators.3D printing, composites. scispace.com
Dihydroxybenzophenone (B1166750) Derivatives with Ester GroupsReaction of dihydroxybenzophenone with acyl chloride.UV absorbers and photoinitiators.UV-curable coatings. scispace.comresearchgate.net

Predictive Modeling and High-Throughput Screening using Computational Chemistry

Computational chemistry is playing an increasingly vital role in accelerating the discovery and development of new this compound derivatives. researchgate.net Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are being used to predict the properties and activities of novel compounds before they are synthesized in the lab. bohrium.comresearchgate.net

These predictive models allow researchers to screen large virtual libraries of potential derivatives and identify the most promising candidates for further investigation. bohrium.comresearchgate.net This high-throughput screening approach significantly reduces the time and resources required for drug discovery and materials development. researchgate.netresearchgate.net For instance, computational models can predict a molecule's UV absorption spectrum, skin permeability, and potential toxicity, enabling the design of safer and more effective products. bohrium.comresearchgate.net

Key computational techniques employed in the study of benzophenone derivatives include:

Density Functional Theory (DFT): Used to analyze the electron excitation and UV absorption properties of molecules. bohrium.com

Molecular Docking: Predicts the binding interactions between a molecule and a biological target, such as an enzyme or receptor. conicet.gov.arnih.gov

Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of molecules and their interactions over time. nih.gov

The integration of artificial intelligence and machine learning with these computational methods is further enhancing their predictive power and enabling the design of molecules with highly specific functionalities. researchgate.netriken.jp

Interdisciplinary Research Integrating this compound with Emerging Technologies

The unique properties of this compound and its derivatives make them attractive candidates for integration with a variety of emerging technologies. Interdisciplinary research is key to unlocking the full potential of these compounds in novel applications.

One promising area is the development of advanced materials. For example, benzophenone derivatives are being incorporated into covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage, separation, and catalysis. d-nb.info The use of substituted benzophenone imines in COF synthesis allows for the creation of materials with tailored properties. d-nb.info

In the field of nanotechnology, benzophenone derivatives are being used to functionalize nanoparticles for various applications. For instance, silica (B1680970) nanoparticles have been functionalized with 2,4-dihydroxybenzophenone (B1670367) to create hybrid UV absorbers for use in textiles. scispace.com

Furthermore, the photochemical properties of benzophenones are being explored for applications in photocatalysis and the development of photoresponsive materials. mq.edu.au The ability of benzophenones to act as photoinitiators is also being harnessed in the development of new photopolymerization techniques for applications such as 3D printing. scispace.com

The continued collaboration between chemists, materials scientists, biologists, and engineers will undoubtedly lead to the discovery of even more innovative applications for this compound and its derivatives in the years to come.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining eco-friendly practices?

  • Green Chemistry Approaches :
  • Replace AlCl₃ with recyclable ionic liquids as catalysts .
  • Use microwave-assisted synthesis to reduce reaction time and energy .
  • Purify via column chromatography with biodegradable solvents (e.g., ethyl acetate/hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.